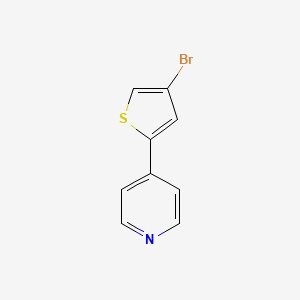

4-(4-Bromothiophen-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

828928-88-7 |

|---|---|

Molecular Formula |

C9H6BrNS |

Molecular Weight |

240.12 g/mol |

IUPAC Name |

4-(4-bromothiophen-2-yl)pyridine |

InChI |

InChI=1S/C9H6BrNS/c10-8-5-9(12-6-8)7-1-3-11-4-2-7/h1-6H |

InChI Key |

BKVOCRRQFZXZKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CS2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Bromothiophen 2 Yl Pyridine and Analogues

Retrosynthetic Disconnections and Precursor Synthesis Strategies

Retrosynthetic analysis of 4-(4-Bromothiophen-2-yl)pyridine reveals several viable disconnection points, primarily at the C-C bond linking the pyridine (B92270) and thiophene (B33073) rings. This leads to two main precursor categories: a pyridyl component and a thiophene component.

Thiophene Precursors: The key thiophene precursor is a 4-bromothiophene derivative activated for cross-coupling. Common starting materials include 2,4-dibromothiophene (B1333396) or 2-bromothiophene (B119243) which can be selectively functionalized. For instance, 4-bromo-2-thiophenecarboxaldehyde (B41693) can serve as a versatile building block. sigmaaldrich.com The synthesis of brominated thiophenes can be achieved through direct bromination of thiophene or its derivatives using reagents like N-bromosuccinimide (NBS). nih.govresearchgate.net

Pyridine Precursors: The pyridine fragment can be a halopyridine, a pyridylboronic acid or ester, or a pyridyl organometallic reagent. The choice of the pyridine precursor is dictated by the specific cross-coupling reaction to be employed. For example, in a Suzuki-Miyaura coupling, a 4-pyridylboronic acid or its pinacol (B44631) ester would be reacted with a brominated thiophene. Alternatively, a 4-halopyridine can be coupled with a thiophene-2-boronic acid derivative. The synthesis of these pyridyl precursors often involves functionalization of the pyridine ring, which can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. eurekaselect.comrsc.org

Metal-Catalyzed Cross-Coupling Approaches for Thiophene-Pyridine Linkage Formation

The formation of the crucial carbon-carbon bond between the thiophene and pyridine rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling: Mechanistic Aspects and Optimization Parameters

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, including this compound. libretexts.org The reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. rsc.org

Mechanistic Aspects: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: libretexts.org

Optimization Parameters: Several factors can be optimized to improve the yield and efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound: researchgate.netresearchgate.net

A study on the Suzuki-Miyaura coupling of a bromothiophene derivative with a pyridylboronic acid ester highlighted the potential for step-growth polymerization through intermolecular catalyst transfer. nih.gov This underscores the importance of carefully controlling reaction conditions to favor the desired monomeric product.

| Parameter | Options | Considerations |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) | Catalyst selection depends on the reactivity of the coupling partners. |

| Ligand | PPh3, SPhos, XPhos | Bulky, electron-rich ligands can improve catalyst performance. |

| Base | Na2CO3, K2CO3, Cs2CO3, K3PO4 | The choice of base can affect reaction rate and side reactions. |

| Solvent | Toluene (B28343), Dioxane, THF, DME/H2O | Solvent polarity and aprotic/protic nature influence the reaction. |

Stille Cross-Coupling: Versatility and Scope

The Stille coupling offers an alternative and versatile method for the synthesis of this compound. wikipedia.org This reaction involves the palladium-catalyzed coupling of an organotin reagent (organostannane) with an organic halide. orgsyn.org

The key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. orgsyn.orgnih.gov The reaction mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For the synthesis of this compound, one could couple a 4-stannylpyridine with a bromothiophene derivative or a 4-bromopyridine (B75155) with a thienylstannane. The scope of the Stille reaction is broad, encompassing various aryl, heteroaryl, and vinyl partners. libretexts.org However, a significant drawback is the toxicity of the organotin compounds and byproducts. wikipedia.org

Negishi and Kumada Coupling Reactions: Comparative Analysis

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. numberanalytics.com Organozinc reagents are generally more reactive than organoboranes and organostannanes, which can be advantageous for less reactive halides. However, they are also more sensitive to air and moisture, requiring stricter reaction conditions.

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.org It is one of the earliest developed cross-coupling reactions and is effective for the formation of C-C bonds. wikipedia.org Nickel catalysts are often used in addition to palladium. rhhz.netmdpi.com While Grignard reagents are highly reactive, their strong basicity can limit the functional group tolerance of the reaction.

Comparative Analysis:

| Feature | Suzuki-Miyaura | Stille | Negishi | Kumada |

|---|---|---|---|---|

| Organometallic Reagent | Organoboron | Organotin | Organozinc | Organomagnesium (Grignard) |

| Reactivity | Moderate | Moderate | High | Very High |

| Functional Group Tolerance | High | High | Moderate | Low |

| Toxicity of Reagents | Low | High | Moderate | Low |

| Air/Moisture Stability | Good | Excellent | Poor | Poor |

In a comparative study for the synthesis of indole (B1671886) alkaloids, the Stille and Suzuki reactions were successful where the Kumada and Negishi couplings failed, highlighting the substrate-dependent nature of these reactions. acs.orgnih.gov

Emerging Cross-Coupling Methodologies

Research into new cross-coupling methodologies continues to expand the toolkit for organic synthesis. One area of development is the use of alternative metal catalysts to palladium, such as iron, which could offer a more sustainable and cost-effective approach. rsc.org Additionally, modifications to existing methods, such as the use of aryl to vinyl 1,4-palladium migration in Suzuki-Miyaura couplings, are enabling the synthesis of complex stereodefined products. nih.gov

Direct Functionalization and C-H Activation Routes to Brominated Pyridine and Thiophene Scaffolds

A more atom-economical approach to the synthesis of this compound involves the direct functionalization of C-H bonds. This strategy avoids the pre-functionalization of one of the coupling partners, reducing the number of synthetic steps.

Direct C-H Arylation of Thiophenes: Palladium-catalyzed direct C-H arylation of thiophenes with aryl halides has emerged as a powerful tool. researchgate.net In the context of this compound synthesis, this could involve the direct coupling of 4-bromothiophene with a 2-halopyridine. The regioselectivity of the C-H activation on the thiophene ring is a critical aspect, with functionalization often occurring at the C-H bond adjacent to the sulfur atom. researchgate.net The use of specific activators, such as silver salts, can be crucial for these transformations. acs.org

C-H Activation of Pyridines: The direct C-H functionalization of pyridines is more challenging due to the coordinating ability of the nitrogen atom, which can deactivate the catalyst. eurekaselect.comrsc.org However, various strategies have been developed to overcome this, including the use of directing groups or the temporary modification of the pyridine nitrogen (e.g., as an N-oxide). eurekaselect.comacs.org These methods allow for the regioselective introduction of functional groups onto the pyridine ring, which can then be used in subsequent cross-coupling reactions. rsc.org For instance, a C-H activation approach could be used to install a bromo or boryl group at the 4-position of a pre-existing 2-substituted pyridine.

The functionalization of C-H bonds at the β-position of thiophenes is generally more difficult than at the α-positions. rsc.org However, methods involving palladium-catalyzed 1,4-migration have been developed to achieve this transformation. rsc.org

Strategies for Regioselective Bromination and Derivatization

The precise introduction of a bromine atom at the C4 position of the 2-pyridylthiophene core is a key challenge in the synthesis of this compound. The inherent reactivity of the thiophene ring often leads to a mixture of regioisomers upon direct bromination. Therefore, regioselective strategies are paramount.

One effective approach involves the use of directing groups or pre-functionalized thiophene precursors. For instance, starting with a thiophene derivative bearing a substituent at the C3 position can steer bromination to the adjacent C4 position. Subsequently, the directing group can be removed or transformed to afford the desired product.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have emerged as powerful tools for the regioselective synthesis of arylthiophenes. nih.govd-nb.info These reactions allow for the coupling of a pre-brominated thiophene with a pyridine boronic acid derivative, or vice versa, to construct the desired biaryl system with high regiocontrol. The choice of catalyst, ligands, and reaction conditions is critical to achieving high yields and selectivity. For example, the use of bulky phosphine ligands on the palladium catalyst can influence the regioselectivity of the coupling reaction. beilstein-journals.org

Further derivatization of the this compound scaffold can be achieved through various transformations of the bromine atom. The bromine atom serves as a versatile handle for introducing a wide range of functional groups via reactions such as additional cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig), lithiation-substitution sequences, or conversion to organometallic reagents. This allows for the synthesis of a diverse library of analogues with modified electronic and steric properties.

A key consideration in the derivatization of such compounds is the potential for competing reactions at other positions on the thiophene or pyridine rings. Careful optimization of reaction conditions is necessary to ensure that the desired transformation occurs selectively at the C4-bromo position.

Table 1: Regioselective Bromination and Derivatization Strategies

| Strategy | Description | Key Reagents/Catalysts |

| Directed Bromination | A directing group at the C3 position of the thiophene ring guides the bromine to the C4 position. | N-Bromosuccinimide (NBS), Directing Group |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a bromothiophene with a pyridineboronic acid (or vice versa). | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Derivatization via Bromine | The bromine atom acts as a point for further functionalization through various organic reactions. | Organometallic reagents, transition metal catalysts |

Considerations for Scalability and Sustainable Synthetic Protocols

As the demand for this compound and its analogues grows, the development of scalable and sustainable synthetic routes becomes increasingly important. Traditional laboratory-scale syntheses often utilize stoichiometric reagents, hazardous solvents, and energy-intensive processes, which are not economically or environmentally viable for large-scale production. nih.gov

Scalability considerations involve ensuring that a synthetic route can be safely and efficiently performed on a larger scale. This requires:

Robust and reliable reactions: The chosen reactions should be high-yielding and tolerant of minor variations in reaction conditions.

Simple purification procedures: Complex purification methods, such as column chromatography, are often impractical for large-scale production. Crystallization or distillation are preferred.

Process safety: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is essential.

Sustainable synthetic protocols , often referred to as "green chemistry," aim to minimize the environmental impact of chemical processes. rasayanjournal.co.injocpr.com Key principles of green chemistry applicable to the synthesis of this compound include:

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. beilstein-journals.org

Use of safer solvents and auxiliaries: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. numberanalytics.com

Energy efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. jocpr.comrsc.org

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. jocpr.com This includes the use of heterogeneous catalysts that can be easily recovered and reused. rsc.org

Use of renewable feedstocks: Exploring the use of starting materials derived from renewable resources.

One-pot and multi-component reactions are particularly attractive for sustainable synthesis as they can significantly reduce the number of synthetic steps, solvent usage, and waste generation. jocpr.com The development of catalytic C-H activation/arylation reactions also presents a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods that require pre-functionalized starting materials. beilstein-journals.org

Table 2: Comparison of Synthetic Protocols

| Parameter | Traditional Synthesis | Scalable & Sustainable Synthesis |

| Reagents | Stoichiometric, often hazardous | Catalytic, safer alternatives |

| Solvents | Volatile organic compounds | Green solvents (water, ionic liquids) |

| Energy | High energy consumption (prolonged heating) | Energy-efficient methods (microwave, flow) |

| Waste | High waste generation | Minimized waste (high atom economy) |

| Purification | Chromatography | Crystallization, distillation |

| Scalability | Often difficult to scale up | Designed for scalability |

By integrating these principles into the design of synthetic routes, chemists can develop more efficient, cost-effective, and environmentally responsible methods for the production of this compound and its valuable derivatives.

Chemical Reactivity and Transformation Studies of 4 4 Bromothiophen 2 Yl Pyridine

Reactivity Profile of the Bromine Atom

The bromine atom attached to the thiophene (B33073) ring at the 4-position is a key functional group that allows for a variety of chemical modifications. Its reactivity is influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing nature of the pyridyl substituent.

Nucleophilic Substitution Reactions on the Bromothiophene Moiety

The bromine atom on the thiophene ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. Thiophenes are generally more reactive towards nucleophilic substitution than corresponding benzene (B151609) compounds. uoanbar.edu.iq The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a Meisenheimer-like intermediate, followed by the departure of the bromide ion. nih.govresearchgate.net The presence of the electron-withdrawing pyridyl group can further activate the thiophene ring towards nucleophilic attack.

Microwave-assisted nucleophilic aromatic substitution reactions on halopyridines have been shown to be highly efficient, proceeding within minutes to give high yields of substituted products. sci-hub.se A similar reactivity can be expected for 4-(4-Bromothiophen-2-yl)pyridine with various nucleophiles. For instance, reactions with sulfur, oxygen, and carbon nucleophiles can lead to the formation of new C-S, C-O, and C-C bonds, respectively. sci-hub.se

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| PhSNa | 2-Phenylthiopyridine | HMPA, ~100°C, 0.5-3 min, Microwave | 99 | sci-hub.se |

| PhCH2OH | 2-Benzyloxypyridine | NMP, Microwave | 81 | sci-hub.se |

| PhONa | 2-Phenoxypyridine | DMSO, Microwave | 77 | sci-hub.se |

| PhCH2CN | 2-(Benzylcyanomethyl)pyridine | HMPA, Microwave | Not specified | sci-hub.se |

Diversification via Palladium-Catalyzed Amination (Buchwald-Hartwig Type Reactions)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgyoutube.com This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of arylamines. wikipedia.orgcapes.gov.br The bromine atom of this compound serves as an excellent handle for such transformations, allowing for the introduction of primary and secondary amines.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and reaction rates. youtube.comorganic-chemistry.org

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Pd(OAc)2 / XPhos | Cs2CO3 | Dioxane | 120 | Good |

| Cyclohexylamine | Pd2(dba)3 / BINAP | NaOtBu | Toluene (B28343) | 80 | Moderate to High |

| Pyrrolidine | Pd(OAc)2 / RuPhos | K3PO4 | t-BuOH | 100 | High |

Exploration of Other Carbon-Heteroatom Bond Formations

Beyond C-N bond formation, palladium-catalyzed cross-coupling reactions can be employed to form bonds between the thiophene carbon and other heteroatoms such as oxygen and sulfur. These transformations, often considered variations of the Buchwald-Hartwig reaction, allow for the synthesis of aryl ethers and aryl thioethers, respectively. wikipedia.org For example, coupling with alcohols or phenols in the presence of a suitable palladium catalyst and base can yield the corresponding alkoxy or phenoxy derivatives. Similarly, reaction with thiols can provide thioether products. These reactions significantly expand the synthetic utility of this compound as a versatile synthetic intermediate.

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The reactivity and regioselectivity of these reactions are influenced by the substituents on the ring.

Electrophilic Aromatic Substitution Patterns

Thiophene is generally more reactive towards electrophilic substitution than benzene, with substitution occurring preferentially at the 2-position. numberanalytics.comyoutube.comyoutube.com In this compound, the thiophene ring is substituted at the 2- and 4-positions. The pyridyl group at the 2-position is electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack. The bromine atom at the 4-position is also deactivating but directs incoming electrophiles to the ortho and para positions.

Considering the electronic effects of the existing substituents, electrophilic substitution on this compound is expected to be challenging. However, under forcing conditions, substitution may occur at the 5-position of the thiophene ring, which is ortho to the bromine atom and meta to the pyridyl group. Halogenation, such as bromination, is a common electrophilic substitution reaction for thiophenes. rsc.orgrsc.org

| Electrophile (E+) | Predicted Major Product | Influencing Factors |

|---|---|---|

| Br+ | 4-(4,5-Dibromothiophen-2-yl)pyridine | Directing effect of the 4-bromo substituent. |

| NO2+ | 4-(4-Bromo-5-nitrothiophen-2-yl)pyridine | Deactivating nature of the pyridyl group may require harsh conditions. |

| SO3 | 4-(4-Bromothiophen-2-yl)-5-sulfonic acid | Steric hindrance at the 3-position may favor substitution at the 5-position. |

Oxidation and Reduction Pathways Involving the Sulfur Atom

The sulfur atom in the thiophene ring can participate in oxidation and reduction reactions, leading to a variety of products.

Reduction: Reduction of the thiophene ring can be achieved using various reagents. For instance, treatment with sodium in liquid ammonia (B1221849) can lead to a mixture of 2,3-dihydro- and 2,5-dihydrothiophene (B159602) derivatives. youtube.com More vigorous reduction with zinc and sulfuric acid can yield the fully saturated tetrahydrothiophene (B86538) (thiophane) ring. researchgate.net A common and synthetically useful reduction is desulfurization with Raney nickel, which results in the cleavage of the C-S bonds and formation of a corresponding alkane. youtube.com In the case of this compound, this would lead to a substituted butylpyridine.

Oxidation: The sulfur atom in thiophene can be oxidized to the corresponding sulfoxide (B87167) or sulfone. The oxidation state of sulfur in thiophene is -2, and it can be oxidized to +4 in a sulfoxide and +6 in a sulfone. youtube.comyoutube.com The oxidation of thiophene itself is complex and can lead to a mixture of products, including organosulfur compounds and inorganic sulfate. nih.gov The presence of the pyridyl and bromo substituents on the thiophene ring will influence the outcome of oxidation reactions.

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. The nitrogen atom's presence makes the ring susceptible to certain types of reactions while deactivating it towards others.

Coordination Chemistry and Ligand Properties of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows this compound to act as a ligand in coordination chemistry, forming complexes with various transition metals. wikipedia.org Pyridine and its derivatives are classified as weak π-acceptor ligands and are considered L-type ligands in the covalent bond classification method, donating two electrons to the metal center. wikipedia.org The basicity of the pyridine nitrogen, with a pKa of 5.25 for its conjugate acid, is a key factor in its coordination ability. wikipedia.org

The coordination of pyridine-containing ligands can lead to the formation of complexes with different geometries, such as octahedral and tetrahedral. wikipedia.org For instance, complexes of the type [MCl₂ (py)₄]ⁿ⁺ often exhibit a trans configuration of the chloride ligands. wikipedia.org The steric and electronic properties of the substituents on the pyridine ring can influence the stability and structure of the resulting metal complexes. In the case of this compound, the bulky and electron-withdrawing bromothienyl group at the 4-position can affect the coordination environment around the metal center.

Research on related structures, such as 4'-(4-bromophenyl)-2,2':6',2''-terpyridines, demonstrates that the presence of a brominated aryl group influences the crystal packing and intermolecular interactions of the resulting metal complexes. researchgate.net While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided results, the general principles of pyridine coordination suggest its potential to form a diverse range of metal complexes with applications in catalysis and materials science.

N-Oxidation and Quaternization Reactions

The nitrogen atom of the pyridine ring can be targeted by electrophiles. N-oxidation involves the reaction of the pyridine with an oxidizing agent, such as a peroxy acid, to form the corresponding N-oxide. Pyridine N-oxides are valuable intermediates in organic synthesis. For example, they can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring, which are otherwise less reactive towards nucleophiles. youtube.com The N-oxide group can be subsequently removed by reduction. youtube.com

Quaternization is another fundamental reaction of the pyridine nitrogen, involving its alkylation to form a pyridinium (B92312) salt. researchgate.net This process enhances the electron-deficiency of the pyridine ring, making it more susceptible to nucleophilic attack. google.comgoogle.com Quaternization is often achieved by reacting the pyridine derivative with an alkyl halide. nih.gov The rate and extent of quaternization can be influenced by the nature of the alkylating agent and the substituents on the pyridine ring. For poly(4-vinyl pyridine), quantitative quaternization has been achieved using activated halides like chloro-2-propanone and 2-chloroacetamide. researchgate.net

| Reaction Type | Reagent Example | Product Type |

| N-Oxidation | Peroxy acid | Pyridine N-oxide |

| Quaternization | Alkyl halide | Pyridinium salt |

Nucleophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution (SNAᵣ), particularly when activated by electron-withdrawing groups or upon N-oxidation or quaternization. youtube.com Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. stackexchange.comyoutube.com

Attack at the 3-position (meta) does not allow for this resonance stabilization, making it less favorable. stackexchange.comyoutube.com The presence of a good leaving group at the 2- or 4-position is also crucial for the reaction to proceed. In this compound, the bromothienyl group is at the 4-position. While this group itself is not a typical leaving group in SNAᵣ on the pyridine ring, any potential substitution would likely occur at the positions ortho to the nitrogen if a suitable leaving group were present.

The reactivity of halopyridines in SNAᵣ reactions is well-documented, with 4-halopyridines generally being more reactive than their 2-halo counterparts. stackexchange.com This increased reactivity is attributed to the greater LUMO coefficient at the C4 position. stackexchange.com Quaternization of the pyridine ring significantly enhances its reactivity towards nucleophiles at the 2- and 4-positions. google.comgoogle.com

Polymerization and Oligomerization Reactions for Extended π-Systems

The bifunctional nature of this compound, with its reactive bromo-substituent on the thiophene ring and the potential for modification at the pyridine ring, makes it a candidate for the synthesis of conjugated oligomers and polymers. These materials are of interest for their electronic and optical properties.

Alternating pyridine-thiophene oligomers have been synthesized and studied for their photoluminescence properties. rsc.orgresearchgate.net The combination of electron-poor pyridine units and electron-rich thiophene units can lead to materials with interesting charge-transfer characteristics. The stability of helical structures in such oligomers has been shown to increase with chain length. researchgate.net

While direct polymerization studies involving this compound as the sole monomer were not found, its structure is analogous to monomers used in the synthesis of conjugated polymers via cross-coupling reactions. The bromine atom on the thiophene ring can participate in reactions like Suzuki or Stille coupling, allowing for the formation of carbon-carbon bonds and the extension of the π-conjugated system. For instance, thiophene-containing Schiff bases have been utilized in Suzuki coupling reactions to create larger conjugated molecules. nih.gov

Detailed Mechanistic Investigations of Key Reaction Pathways

The mechanism of nucleophilic aromatic substitution on pyridine has been a subject of detailed study. The reaction proceeds via a two-step addition-elimination mechanism. youtube.com In the first, rate-determining step, the nucleophile attacks the electron-deficient ring at the 2- or 4-position, breaking the aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com This intermediate is stabilized by resonance, with a significant contribution from the resonance structure where the negative charge resides on the nitrogen atom. stackexchange.comyoutube.com In the second, faster step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored. youtube.com

The preference for attack at the 2- and 4-positions is a direct consequence of the stability of the intermediate. Frontier molecular orbital (FMO) theory also supports this regioselectivity, indicating a higher LUMO coefficient at the C4 position compared to C2, making it more susceptible to nucleophilic attack. stackexchange.com

Mechanistic studies on the N-oxidation of pyridines followed by reactions with nucleophiles reveal the role of the N-oxide in activating the ring. For example, photoredox-catalyzed reactions of pyridine N-oxides with α-olefins have been shown to proceed through a pyridine N-oxy radical, leading to the formation of an N-alkoxypyridinium intermediate, which then undergoes nucleophilic substitution. chemrxiv.org

Investigations into the quaternization of poly(4-vinyl pyridine) have highlighted the "neighboring group effect," which can sometimes limit the degree of quaternization. researchgate.net However, the use of more reactive alkylating agents can overcome this, leading to quantitative conversion. researchgate.net

Computational and Theoretical Investigations of 4 4 Bromothiophen 2 Yl Pyridine

Quantum Chemical Analysis of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

The electronic properties of 4-(4-Bromothiophen-2-yl)pyridine are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

A quantum chemical analysis would be expected to show that the HOMO is primarily localized on the electron-rich thiophene (B33073) ring, which is further influenced by the electron-donating effect of the bromine atom at the 4-position. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine (B92270) ring, a consequence of the electronegative nitrogen atom. This spatial separation of the frontier orbitals is characteristic of donor-acceptor systems. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state.

Table 1: Predicted Frontier Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 to -5.5 | Bromothiophene Ring |

| LUMO | -1.5 to -0.5 | Pyridine Ring |

Note: The values in this table are illustrative and represent typical ranges expected from quantum chemical calculations for similar aromatic heterocyclic systems.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the ground state geometries and spectroscopic properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide optimized bond lengths, bond angles, and dihedral angles.

These calculations would likely reveal a non-planar ground state geometry, with a predictable dihedral angle between the thiophene and pyridine rings due to steric hindrance between the hydrogen atoms on the adjacent rings. Furthermore, DFT can be used to simulate vibrational spectra (IR and Raman), which can aid in the experimental identification of the compound. The calculated vibrational frequencies would correspond to specific bond-stretching and bending modes within the molecule. Additionally, predictions of NMR chemical shifts (¹H and ¹³C) can be made, providing a theoretical complement to experimental spectroscopic data.

Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-C (Pyridine Ring) | 1.39 - 1.40 Å |

| C-N (Pyridine Ring) | 1.33 - 1.34 Å |

| C-S (Thiophene Ring) | 1.70 - 1.72 Å |

| C-Br (Thiophene Ring) | ~1.88 Å |

| C-C (Inter-ring) | ~1.47 Å |

Note: These values are estimations based on typical results from DFT calculations on analogous compounds.

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily defined by the rotational barrier around the single bond connecting the pyridine and thiophene rings. A relaxed potential energy surface scan would likely reveal two minima corresponding to syn and anti conformations, with the anti conformation being slightly more stable due to reduced steric clash.

Reactivity Descriptors: Chemical Potential, Hardness, Electrophilicity, and Nucleophilicity Indices

From the energies of the HOMO and LUMO, a suite of global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound.

Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : This indicates the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger value implies greater stability and lower reactivity.

Global Electrophilicity Index (ω) : This quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Global Nucleophilicity Index (N) : This measures the electron-donating ability of a molecule.

Based on the expected electronic structure, this compound would possess moderate electrophilicity and nucleophilicity, making it a versatile building block in organic synthesis.

Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value (Illustrative) |

|---|---|

| Chemical Potential (μ) | -3.5 eV |

| Chemical Hardness (η) | 2.25 eV |

| Electrophilicity Index (ω) | 2.72 eV |

Note: These values are illustrative and derived from the predicted HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would be expected to show the most negative potential (red/yellow regions) localized around the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack (e.g., protonation). The regions of positive potential (blue regions) would likely be found around the hydrogen atoms and the bromine atom, suggesting these as sites for potential nucleophilic interaction. The π-systems of both aromatic rings will also exhibit distinct electrostatic features.

Simulations of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

In the solid state or in solution, molecules of this compound can interact with each other through various non-covalent forces. Simulations of these intermolecular interactions are crucial for understanding the material properties and crystal packing of the compound.

Hydrogen Bonding : While not a classical hydrogen bond donor, weak C-H···N and C-H···Br hydrogen bonds can be formed between molecules, influencing their aggregation behavior. The pyridine nitrogen is a primary hydrogen bond acceptor site.

π-π Stacking : The aromatic pyridine and thiophene rings facilitate π-π stacking interactions. These can occur in parallel-displaced or T-shaped arrangements, contributing significantly to the stability of molecular aggregates and crystal lattices. The presence of the bromine atom can also lead to halogen bonding (Br···N or Br···π interactions), further directing the supramolecular assembly.

Computational simulations, such as molecular dynamics or quantum chemical calculations on molecular dimers, can quantify the strength and geometry of these interactions, providing a molecular-level understanding of the condensed-phase behavior of this compound.

Applications of 4 4 Bromothiophen 2 Yl Pyridine in Specialized Research Domains

Versatility as a Building Block in Complex Organic Synthesis

The presence of both a pyridine (B92270) and a bromothiophene moiety makes 4-(4-bromothiophen-2-yl)pyridine a versatile building block in organic synthesis. lifechemicals.comresearchgate.netnih.gov The bromine atom allows for various cross-coupling reactions, while the pyridine ring can be used for coordination chemistry or further functionalization.

The synthesis of complex heterocyclic structures is a cornerstone of modern medicinal chemistry and materials science. Pyridine and thiophene (B33073) rings are prevalent motifs in a vast array of functional molecules. The compound this compound serves as a readily available starting material for the construction of more elaborate heterocyclic systems. For instance, the bromine atom can be substituted through various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl or heteroaryl groups. This allows for the systematic extension of the π-conjugated system and the creation of novel molecular scaffolds with tailored electronic and photophysical properties.

Research has demonstrated the utility of related brominated thiophene and pyridine derivatives in the synthesis of fused heterocyclic systems. While direct examples employing this compound are not extensively documented in the provided search results, the reactivity of the individual components is well-established. For example, the synthesis of novel hetero ring-fused pyridine derivatives often involves the cyclization of functionalized pyridines. nih.gov Similarly, bromothiophenes are key intermediates in the synthesis of a variety of heterocyclic compounds. nih.gov The combination of these two reactive moieties in a single molecule suggests its potential for creating diverse and complex heterocyclic architectures.

Macrocyclic compounds and covalent organic frameworks (COFs) are classes of molecules with significant interest due to their unique structural features and applications in areas such as host-guest chemistry, catalysis, and materials science. mdpi.comnih.gov The defined geometry and reactive handles of this compound make it a candidate for the programmed synthesis of such large and ordered structures.

The pyridine nitrogen can act as a coordination site for metal-templated synthesis of macrocycles, while the bromothiophene can undergo iterative cross-coupling reactions to build up larger cyclic or polymeric structures. For instance, the synthesis of pyridinophanes, a class of macrocycles containing pyridine rings, often involves the coupling of pyridine-containing building blocks. nih.gov Although direct synthesis of macrocycles from this compound is not explicitly detailed in the search results, the fundamental principles of macrocyclization using similar building blocks are well-established. nih.govrsc.org

In the realm of COFs, the directional bonding approach to synthesis relies on monomers with specific geometries and reactive sites. The linear and rigid nature of the this compound backbone, combined with the potential for forming new carbon-carbon or carbon-heteroatom bonds at the bromine position, makes it a plausible candidate for incorporation into larger, porous, and crystalline frameworks. Thiophene-based covalent triazine frameworks have been synthesized, demonstrating the utility of thiophene derivatives in the construction of these materials. mdpi.com Furthermore, imine-linked covalent organic frameworks have been developed using building blocks containing aromatic rings, indicating a pathway where a functionalized version of this compound could be employed. rsc.org

Contributions to Materials Science and Organic Electronics Research

The electronic properties of the thiophene and pyridine rings make this compound an attractive component for the synthesis of new organic materials with applications in electronics. uky.edumdpi.com The electron-rich thiophene and the electron-deficient pyridine can be combined to create donor-acceptor systems, which are fundamental to the design of many organic electronic materials.

Organic semiconductors are the active components in a variety of electronic devices. The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and solid-state packing. The compound this compound can be considered a precursor to more complex organic semiconductors. google.comnih.gov Through chemical modification, primarily at the bromine position, the electronic properties of the resulting molecule can be finely tuned.

For example, coupling reactions can be used to attach other conjugated moieties, extending the delocalization of π-electrons and modifying the HOMO and LUMO energy levels. This is a crucial aspect of designing materials with appropriate energy levels for efficient charge injection and transport in electronic devices. The introduction of different functional groups can also influence the intermolecular interactions, which in turn affects the molecular packing in the solid state and, consequently, the charge mobility.

Organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) are two of the most prominent applications of organic semiconductors. researchgate.netnih.govmdpi.com The design of materials for these devices often involves the combination of electron-donating and electron-accepting units to control the emission color in OLEDs or to facilitate charge separation in OPVs.

The this compound unit can be incorporated into larger molecules or polymers intended for use in OLEDs and OPVs. The thiophene moiety generally acts as an electron donor, while the pyridine ring has electron-accepting character. This inherent donor-acceptor structure can be beneficial for creating materials with intramolecular charge transfer characteristics, which are often desirable for emissive materials in OLEDs. A related compound, 4-(4-bromo-5-methylthiophen-2-yl)pyridine, has been noted as a precursor to diarylethene derivatives used in optoelectronic devices. researchgate.net

In the context of OPVs, the ability to tune the energy levels of materials derived from this compound is critical for matching the absorption spectrum to the solar spectrum and for creating an energetic driving force for charge separation at the donor-acceptor interface.

The efficiency of organic electronic devices is fundamentally linked to the charge transport properties of the constituent organic materials. rsc.orgrsc.orgresearchgate.net These properties, namely the hole and electron mobility, are determined by a combination of the intrinsic electronic structure of the molecules and their packing in the solid state.

Derivatives of this compound can be synthesized to systematically study the structure-property relationships that govern charge transport. researchgate.net By varying the substituents attached to the bromothiophene ring, researchers can investigate how changes in molecular structure affect the frontier molecular orbital energies, the degree of intermolecular π-π stacking, and ultimately, the charge carrier mobility. Quantum chemical calculations can be employed to predict the charge transfer performance of designed molecules based on this scaffold. researchgate.net

Potential in Molecular Switches and Sensory Systems

The structural framework of this compound makes it a valuable precursor for the synthesis of diarylethene derivatives. researchgate.net Diarylethenes are a prominent class of photochromic compounds, which are molecules that can be reversibly switched between two distinct isomers by the application of light. This photo-isomerization leads to significant changes in their physical and chemical properties, including absorption spectra, refractive index, and electronic properties.

The utility of this compound in this context lies in its role as a building block for more complex photochromic systems. researchgate.net For instance, it can be used to produce compounds like 1,2-bis[2-methyl-5-(4-pyridyl)-3-thienyl]perfluorocyclopentene. researchgate.net In these diarylethene structures, the thiophene rings, derived from precursors such as this compound, are connected to a central ethene unit (often a perfluorocyclopentene). Upon irradiation with UV light, a conrotatory 6π-electrocyclization reaction occurs, converting the open-ring isomer to a closed-ring isomer. This process is typically reversible by irradiation with visible light. The significant conjugation and low dihedral angle between the thiophene and pyridine rings in the parent compound contribute to the electronic properties of the resulting diarylethenes. researchgate.net This switching capability is the foundation for their potential application in molecular-scale switches, optical data storage, and sensory systems where a detectable response to a light stimulus is required.

Role in Ligand Design for Catalysis Research

The unique combination of a pyridine ring and a functionalized thiophene ring positions this compound as a versatile scaffold in the design of specialized ligands for catalysis.

Precursor for N-Heterocyclic Ligands in Transition Metal Catalysis

This compound serves as a valuable starting material for the synthesis of more elaborate ligands used in transition metal catalysis. The pyridine nitrogen atom provides a classic coordination site for a wide range of transition metals, including palladium, rhodium, and iridium. rsc.org The presence of the bromine atom on the thiophene ring is of key synthetic importance, as it provides a reactive handle for further molecular elaboration through various cross-coupling reactions.

For example, palladium-catalyzed reactions such as the Suzuki or Stille coupling can be employed to substitute the bromine atom with a variety of organic moieties. nih.govmdpi.com This allows for the systematic modification of the ligand's steric and electronic properties. By introducing specific functional groups, researchers can fine-tune the performance of the resulting metal complex in catalytic applications, such as C-C bond formation or asymmetric synthesis. The ability to readily form stable complexes with metals makes pyridyl-containing molecules crucial in designing directing groups for C-H activation and functionalization reactions. rsc.org

Integration into Metal-Organic Frameworks (MOFs) Design

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The design and synthesis of MOFs with specific properties depend heavily on the geometry and functionality of the organic linkers. This compound possesses key features that make it an attractive candidate for a building block in MOF design.

The pyridyl nitrogen atom can act as a coordination site, binding to the metal nodes of the framework. In its native form, it can function as a monotopic linker, which can also help to control the dimensionality and topology of the resulting framework. Furthermore, the bromo-substituent offers a site for post-synthetic modification within the MOF structure or it can be converted into another functional group prior to MOF assembly. This conversion could transform the molecule into a ditopic or multitopic linker, enabling the construction of more complex and robust 3D frameworks. The incorporation of pyridine-containing ligands has been shown to be effective in creating 2D and 3D MOFs with applications in catalysis and gas storage. rsc.orgnih.gov

Exploration in Biological Chemistry Research

(excluding clinical data and safety profiles)

The thiophene-pyridine scaffold is a common motif in medicinally relevant molecules. Research into this compound and its derivatives explores its potential as a core structure for interacting with biological targets.

Structure-Activity Relationship (SAR) Studies for Molecular Target Binding

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.org Derivatives based on the bromothiophen-pyridine core have been synthesized and evaluated to establish these relationships.

For instance, in a study on aryl-substituted pyrazolo[3,4-b]pyridine derivatives, which feature a similar bromothiophen moiety, researchers investigated their anti-diabetic activities. mdpi.com The SAR evaluation demonstrated that the nature and position of substituents on the phenyl ring attached to the thiophene moiety significantly impacted the compound's potency. mdpi.com Specifically, the presence of electron-withdrawing groups was found to be a key factor in the activity of the most potent derivatives. mdpi.com These studies help medicinal chemists to design new molecules with enhanced biological activity by making targeted structural modifications. gardp.org

Below is a table summarizing hypothetical SAR data for a series of analogs, illustrating how modifications to the core structure can influence target binding affinity.

| Compound | R1 (on Thiophene) | R2 (on Pyridine) | Target Binding Affinity (IC₅₀, µM) |

| Parent | Br | H | 15.2 |

| Analog A | Cl | H | 12.8 |

| Analog B | Phenyl | H | 8.5 |

| Analog C | 4-Fluorophenyl | H | 5.1 |

| Analog D | Br | 3-Methyl | 18.9 |

| Analog E | 4-Fluorophenyl | 3-Methyl | 7.3 |

This table is illustrative and based on general principles of SAR studies.

Development of Molecular Probes for Biochemical Pathways

Molecular probes are essential tools for visualizing and studying biochemical processes in real-time. The this compound structure possesses features that make it a suitable scaffold for the development of such probes. The conjugated π-system spanning the thiophene and pyridine rings can form the core of a fluorophore.

The true potential lies in the synthetic versatility of the molecule. The bromine atom can be readily replaced using cross-coupling chemistry to attach:

Fluorophores: Creating a link to a known fluorescent dye (e.g., BODIPY, coumarin) to generate a trackable molecule.

Targeting Ligands: Introducing moieties that have a high affinity for a specific biological target, such as a receptor or enzyme.

Photoaffinity Labels: Incorporating groups that can form a covalent bond with a target upon photo-irradiation, allowing for permanent labeling and identification.

By strategically combining these elements, researchers can design sophisticated molecular probes based on the this compound core to investigate cellular signaling, enzyme activity, and other fundamental biochemical pathways.

Mechanism of Action Investigations at the Molecular Level in vitro

Investigations into the precise molecular mechanism of action for this compound are often foundational to understanding its potential as a precursor or analogue in drug development. In vitro studies are critical for elucidating how this compound and its derivatives interact with biological targets such as enzymes or receptors at a molecular level. While specific, comprehensive studies detailing the in vitro mechanism of this compound itself are not extensively documented in publicly accessible research, the mechanisms can be inferred from studies on analogous structures containing pyridine and thiophene rings.

The biological activity of such heterocyclic compounds is intrinsically linked to their structural and electronic properties. The pyridine ring, a nitrogen-containing heterocycle, is a common feature in many FDA-approved drugs and is known for a wide array of biological activities. nih.gov Similarly, the thiophene ring is a privileged scaffold in medicinal chemistry, known to be a bioisostere of the benzene (B151609) ring and contributing to the lipophilicity that can influence a molecule's ability to interact with biological targets. nih.gov

In vitro assays for analogous pyridine and thiophene derivatives often reveal interactions with specific enzymes or receptors. For example, derivatives of pyridine have been investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov The mechanism in such cases involves the compound binding to the active site of the enzyme, thereby preventing the natural substrate from binding and inhibiting the enzyme's function.

The planarity of the thiophene ring and the potential for π–π stacking interactions are crucial aspects of its molecular interactions. nih.govresearchgate.net The crystal structure of the related compound, 4-(4-Bromo-5-methylthiophen-2-yl)pyridine, shows that the thiophene and pyridine rings are nearly coplanar, which facilitates conjugation and π–π stacking interactions. researchgate.net These non-covalent interactions are fundamental to how ligands recognize and bind to the pockets of target proteins.

Therefore, in vitro investigations for this compound would likely involve screening it against a panel of kinases, proteases, or other enzymes, as well as binding assays for various receptors. Techniques such as enzyme-linked immunosorbent assays (ELISA), fluorescence resonance energy transfer (FRET), and surface plasmon resonance (SPR) would be employed to quantify binding affinities and inhibitory concentrations (IC50 values), providing concrete data on its molecular interactions.

Ligand-Based Drug Discovery Research Methodologies

Ligand-based drug discovery (LBDD) is a prominent strategy in medicinal chemistry employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules (ligands) that are known to interact with the target of interest. This compound serves as a valuable scaffold or fragment in such research methodologies, primarily through structure-activity relationship (SAR) studies and pharmacophore modeling.

Structure-Activity Relationship (SAR) Studies:

SAR is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. nih.gov By synthesizing and testing a series of analogues of this compound, researchers can determine which functional groups and structural features are essential for its biological effects.

For instance, modifications to the pyridine or thiophene rings, or substitution of the bromine atom with other functional groups, can lead to significant changes in activity. SAR studies on various pyridine derivatives have shown that the presence and position of certain substituents can enhance biological effects like antiproliferative or antimicrobial activity. nih.govresearchgate.net Conversely, the introduction of bulky groups or halogen atoms can sometimes decrease activity. nih.gov

The data gathered from these systematic modifications are compiled to build an SAR model. This model helps in rationally designing new compounds with improved potency, selectivity, and pharmacokinetic properties. The table below illustrates a hypothetical SAR study based on analogues of this compound, demonstrating how different substitutions might influence inhibitory activity against a target enzyme.

| Compound | R1 (Thiophene Ring) | R2 (Pyridine Ring) | IC50 (µM) |

|---|---|---|---|

| Parent Compound | Br | H | 10.5 |

| Analogue 1 | Cl | H | 15.2 |

| Analogue 2 | I | H | 8.1 |

| Analogue 3 | Br | CH3 | 5.7 |

| Analogue 4 | Br | OCH3 | 2.3 |

| Analogue 5 | H | H | > 50 |

Pharmacophore Modeling:

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model is generated based on the structures of a set of active ligands. This model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Starting with a compound like this compound, which demonstrates activity, its structure can be used along with other active analogues to construct a pharmacophore model. This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. dovepress.comresearchgate.net This approach accelerates the discovery of new lead compounds.

The key pharmacophoric features of the this compound scaffold would likely include:

An aromatic ring feature from the pyridine.

A second aromatic/heterocyclic ring feature from the thiophene.

A hydrogen bond acceptor from the pyridine nitrogen.

A halogen bond donor from the bromine atom.

A hydrophobic region associated with the bicyclic core.

The table below summarizes the key pharmacophoric features that might be derived from this scaffold.

| Pharmacophoric Feature | Structural Origin | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor groups in the target's binding site. |

| Aromatic Ring | Pyridine Ring | π–π stacking with aromatic residues (e.g., Phe, Tyr, Trp). |

| Aromatic/Hydrophobic Feature | Thiophene Ring | Hydrophobic interactions and potential π–π stacking. |

| Halogen Bond Donor | Bromine Atom | Interaction with electron-rich atoms like oxygen or nitrogen. |

Through these ligand-based methodologies, this compound acts as a critical tool, enabling the rational design and discovery of novel, more effective therapeutic agents.

Advanced Analytical and Spectroscopic Methodologies for Research on 4 4 Bromothiophen 2 Yl Pyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For derivatives of 4-(4-bromothiophen-2-yl)pyridine, one-dimensional (1D) ¹H and ¹³C NMR provide initial confirmation of the molecular framework, but advanced two-dimensional (2D) techniques are essential for definitive assignment and spatial insights.

Two-dimensional NMR experiments are critical for mapping the complex network of covalent bonds and spatial relationships within this compound derivatives.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through three bonds (³JHH). For this compound, COSY spectra would be used to definitively assign the coupled protons on the pyridine (B92270) ring (H2'/H6' with H3'/H5') and to confirm the relationship between protons on the thiophene (B33073) ring if additional substituents were present. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the unambiguous assignment of each carbon atom in the structure that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). For instance, it can link the protons on the pyridine ring to the carbon atoms of the thiophene ring across the central C-C bond, confirming the 2,4'-linkage. Correlations from the thiophene protons to the bromine-bearing carbon (C4) would also be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal through-space interactions between the H5 proton of the thiophene ring and the H3'/H5' protons of the pyridine ring, providing information about the preferred dihedral angle between the two rings in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D-NMR Correlations for this compound Note: Chemical shifts (δ) are predicted values and may vary based on solvent and experimental conditions.

| Position | Atom | Predicted δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| 3 | H | ~7.4 | C2, C4, C5 | H5 |

| 5 | H | ~7.8 | C2, C3, C4 | H3, H3'/H5' |

| 2', 6' | H | ~8.6 | C2, C4' | H3'/H5' |

| 3', 5' | H | ~7.5 | C2, C4' | H2'/H6', H5 |

| 2 | C | ~145 | - | - |

| 3 | C | ~124 | - | - |

| 4 | C | ~112 | - | - |

| 5 | C | ~130 | - | - |

| 2', 6' | C | ~150 | - | - |

| 3', 5' | C | ~121 | - | - |

| 4' | C | ~148 | - | - |

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their native solid state. mdpi.com It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as different polymorphs can exhibit distinct NMR spectra due to variations in their local molecular environments and packing. For this compound, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra. Differences in the chemical shifts and the presence of non-equivalent carbon signals can distinguish between different crystalline forms or between crystalline and amorphous material. Furthermore, ssNMR can probe molecular dynamics in the solid state by measuring relaxation times.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govmdpi.com For this compound (C₉H₆BrNS), HRMS would confirm this exact composition by matching the experimental mass to the calculated theoretical mass with high precision (typically within 5 ppm).

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is used to analyze fragmentation pathways. By inducing fragmentation of the parent ion, the resulting fragment ions provide a "fingerprint" that confirms the molecular structure. For this compound, characteristic fragmentation patterns would include the loss of the bromine atom and cleavage at the bond connecting the thiophene and pyridine rings. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinctive signature in the mass spectrum for all bromine-containing fragments. nih.gov

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₉H₆⁷⁹BrNS]⁺ | 254.9459 | Molecular Ion (⁷⁹Br isotope) |

| [M+2]⁺ | [C₉H₆⁸¹BrNS]⁺ | 256.9438 | Molecular Ion (⁸¹Br isotope) |

| [M-Br]⁺ | [C₉H₆NS]⁺ | 176.0221 | Loss of Bromine atom |

| [C₅H₄N]⁺ | [C₅H₄N]⁺ | 78.0344 | Pyridyl fragment |

| [C₄H₂BrS]⁺ | [C₄H₂⁷⁹BrS]⁺ | 176.9115 | Bromothienyl fragment |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. For a derivative, 4-(4-bromo-5-methylthiophen-2-yl)pyridine, crystallographic analysis revealed that the thiophene and pyridine rings are nearly coplanar, with a small dihedral angle of 4.9(1)°. researchgate.net This planarity suggests significant electronic conjugation across the molecule. The crystal structure is stabilized by π–π stacking interactions between adjacent molecules along the c-axis, demonstrating how non-covalent forces dictate the supramolecular assembly. researchgate.net Such analyses are fundamental to understanding structure-property relationships in molecular materials.

Table 3: Selected Crystallographic Data for the Related Compound 4-(4-Bromo-5-methylthiophen-2-yl)pyridine researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈BrNS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.896(2) |

| b (Å) | 7.555(3) |

| c (Å) | 22.793(9) |

| β (°) | 94.08(1) |

| Volume (ų) | 1011.8(6) |

| Thiophene-Pyridine Dihedral Angle (°) | 4.9(1) |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.comnih.gov By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of how molecules "see" each other in the crystal. The analysis generates 2D "fingerprint plots" that summarize the types and relative significance of different intermolecular contacts. For a molecule like this compound, Hirshfeld analysis would be expected to highlight several key interactions:

H···H contacts: Typically constitute the largest percentage of the surface area, representing van der Waals forces.

Br···H/H···Br contacts: Important interactions involving the bromine atom.

C···H/H···C contacts: Indicative of C-H···π interactions.

N···H/H···N contacts: Hydrogen bonding involving the pyridine nitrogen.

Br···N and Br···π contacts: Halogen bonding interactions that can significantly influence crystal packing. nih.govdoaj.org

Quantifying these interactions is essential for crystal engineering and understanding the forces that stabilize the supramolecular architecture. nih.gov

Electronic and Vibrational Spectroscopy for Optoelectronic Characterization

Electronic and vibrational spectroscopy probe the optoelectronic properties of molecules.

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions between molecular orbitals. For this compound, a conjugated π-system, the spectrum would be dominated by intense π → π* transitions. The position of the maximum absorption wavelength (λ_max) provides insight into the electronic structure and the extent of conjugation. redalyc.org

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for confirming the presence of the pyridine and thiophene rings, as well as C-H, C-Br, and C-S bonds. These methods can also be sensitive to changes in molecular conformation and intermolecular interactions, offering a complementary approach to studying solid-state structure.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible absorption and fluorescence spectroscopy are powerful tools for investigating the electronic transitions within molecules. In derivatives of this compound, the absorption of UV-visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic structure and conjugation within the molecule.

The UV-Vis absorption spectrum of pyridine itself shows absorption maxima at approximately 202 nm and 254 nm. sielc.com When conjugated with a thiophene ring, as in this compound derivatives, a bathochromic (red) shift in the absorption maxima is typically observed due to the extended π-conjugation. For instance, in some thiophene-containing pyrazoline derivatives, strong fluorescence is observed due to the conjugation between the pyrazoline and phenyl rings. researchgate.net The electronic transitions in such conjugated systems are often of the π → π* type. The presence of a carbonyl group (C=O) in a molecule can lead to absorptions in the 270-300 nm range, corresponding to n → π* transitions, which are generally weaker than π → π* transitions. masterorganicchemistry.com

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state as it returns to the ground state. Many pyridine and thiophene derivatives exhibit fluorescence. sciforum.net The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the surrounding environment. For example, the fluorescence of certain 2-amino-3-cyanopyridine derivatives is influenced by the polarity of the solvent. sciforum.net

Table 1: Illustrative UV-Visible Absorption and Fluorescence Data for Related Heterocyclic Compounds

| Compound/Derivative Class | Absorption λmax (nm) | Emission λmax (nm) | Transition Type |

| Pyridine | 202, 254 sielc.com | - | π → π |

| Acetone (for n→π reference) | ~275 masterorganicchemistry.com | - | n → π |

| 2-Amino-3-cyanopyridine derivatives | - | 350 - 437 sciforum.net | π → π |

This table provides representative data for related compound classes to illustrate typical electronic transition energies. Specific values for this compound derivatives would require experimental determination.

FT-IR and FT-Raman Spectroscopy for Vibrational Mode Analysis

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are complementary techniques used to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

In the FT-IR and FT-Raman spectra of this compound derivatives, characteristic vibrational modes for the pyridine and thiophene rings, as well as the C-Br bond, can be identified. The C-H stretching vibrations of heteroaromatic structures typically appear in the region of 3200-3000 cm⁻¹. dergipark.org.tr For pyridine, characteristic ring stretching vibrations are observed in the 1600-1400 cm⁻¹ region. For instance, a peak around 1475 cm⁻¹ can be attributed to the fundamental vibrations of a polypyrrole ring. researchgate.net

The vibrational modes of pyridine have been extensively studied. For example, the ν₁₂ mode, a ring breathing mode, is predicted to occur around 1028 cm⁻¹ in both neat pyridine and its complexes. nih.gov The formation of complexes or the introduction of substituents can cause shifts in these vibrational frequencies. For instance, the ν₆ₐ vibrational mode of pyridine, which involves a symmetric stretching and contracting of the ring, is predicted at 594 cm⁻¹ in neat pyridine and shifts to higher energy upon complexation. nih.gov

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. In a study of a pyridine-borane complex, Raman shifts were observed for the pyridine vibrational modes upon complex formation, indicating a change in the electronic structure of the pyridine ring. nih.gov

Table 2: Selected FT-IR and FT-Raman Vibrational Modes for Pyridine and Thiophene Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3200 - 3000 | Stretching of C-H bonds on the pyridine and thiophene rings dergipark.org.tr |

| C=C/C=N ring stretching | 1600 - 1400 | Stretching vibrations of the aromatic rings researchgate.net |

| Ring breathing modes | ~1000 | Symmetric expansion and contraction of the aromatic rings nih.gov |

| C-Br stretching | 700 - 500 | Stretching of the carbon-bromine bond |

This table provides a general guide to the expected vibrational frequencies. Precise peak positions for this compound derivatives would be determined experimentally.

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. By applying a varying potential to a solution of the analyte, the resulting current is measured, providing information about the oxidation and reduction potentials of the molecule. This is crucial for applications in electronic and optoelectronic devices.

The electrochemical behavior of this compound derivatives is influenced by the electron-rich thiophene ring and the electron-deficient pyridine ring. Thiophene-based compounds are known to undergo oxidation, while pyridine moieties can be reduced. The combination of these two rings in one molecule can lead to interesting electrochemical properties. For instance, the introduction of pyridine as a terminal group in cyclic triimidazole derivatives allows for the modulation of their electronic properties. unimi.it

In studies of related compounds, such as those containing thiophene and pyridine units, cyclic voltammetry reveals the potentials at which electron transfer processes occur. For example, the electrochemical behavior of films containing 3,4-ethylenedioxythiophene (EDOT) and pyrene units shows a diffusion-controlled process, with the anodic and cathodic peak potentials shifting with increasing scan rates. mdpi.com The oxidation of 4-(hydroxymethyl)pyridine has also been studied using cyclic voltammetry, demonstrating the utility of this technique for investigating reactions involving pyridine derivatives. researchgate.net

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of a molecule can be estimated from its oxidation and reduction potentials, respectively. These energy levels are critical in determining the charge injection and transport properties of materials used in organic electronics.

Table 3: Representative Electrochemical Data for Related Heterocyclic Systems

| Compound/Derivative Class | Redox Process | Potential (V) vs. Reference |

| Thiophene-based polymers | Oxidation | Varies with structure |

| Pyridine derivatives | Reduction | Varies with structure |

| Ferrocene (as a reference) | Oxidation | ~0.4-0.5 |

This table illustrates the types of electrochemical data obtained from cyclic voltammetry. The specific redox potentials for this compound derivatives would need to be measured experimentally.

Future Research Trajectories and Unresolved Challenges for 4 4 Bromothiophen 2 Yl Pyridine

Development of More Efficient and Sustainable Synthetic Routes

The future development of 4-(4-Bromothiophen-2-yl)pyridine and its derivatives is intrinsically linked to the innovation of more efficient and environmentally benign synthetic methodologies. Current reliance on classical cross-coupling reactions, while effective, often involves challenges that future research must address.

Key areas for future investigation include:

Metal-Free Methodologies: A significant push towards metal-free synthesis is anticipated. nih.gov While palladium-catalyzed reactions are common, concerns over metal toxicity and cost necessitate alternatives. nih.gov Research into methods using reagents like elemental sulfur or potassium sulfide (B99878) as the sulfur source for the thiophene (B33073) ring could pave the way for greener chemistry. nih.gov

Alternative Energy Sources: The application of microwave-assisted and ultrasonic synthesis techniques is a key tenet of green chemistry that can be further explored. researchgate.netrasayanjournal.co.in These methods often lead to shorter reaction times, higher yields, and purer products, contributing to both economic and environmental sustainability. rasayanjournal.co.in

Exploration of Novel Applications in Emerging Scientific Fields

While its primary use is as a synthetic intermediate, the inherent structural motifs of this compound suggest potential for direct application in various advanced scientific fields. Future research is expected to pivot from its role as a simple building block to exploring its intrinsic functional properties.

Potential areas for exploration include:

Medicinal Chemistry: Thiophene-pyridine scaffolds are present in molecules with a wide range of biological activities. nih.govresearchgate.net Derivatives have been investigated as potent inhibitors for various protein kinases, such as c-Met, VEGFR-2, and ALK5, which are crucial targets in anticancer drug discovery. nih.govnih.govnih.gov Future work could focus on designing and synthesizing novel derivatives of this compound as specific kinase inhibitors or as antimicrobial agents, targeting enzymes like DNA gyrase. nih.govnih.govrsc.org